2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropanamide

Catalog No.
S3036122
CAS No.
1797159-57-9
M.F
C18H22ClNO3S
M. Wt
367.89
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthioph...

CAS Number

1797159-57-9

Product Name

2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropanamide

IUPAC Name

2-(4-chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpropanamide

Molecular Formula

C18H22ClNO3S

Molecular Weight

367.89

InChI

InChI=1S/C18H22ClNO3S/c1-12-5-10-16(24-12)15(22-4)11-20-17(21)18(2,3)23-14-8-6-13(19)7-9-14/h5-10,15H,11H2,1-4H3,(H,20,21)

InChI Key

RYPOZKQDLKQNQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C(CNC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)OC

solubility

not available

2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpropanamide is an organic compound notable for its complex structure and potential applications in various fields of research. Its molecular formula is C18H22ClNO3SC_{18}H_{22}ClNO_{3}S, with a molecular weight of 367.89 g/mol and a typical purity of around 95%. This compound features a chlorophenoxy group, a methoxy-substituted thiophene, and an amide functional group, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.

The chemical reactivity of 2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpropanamide can be characterized by its potential for nucleophilic substitutions, acylation reactions, and the formation of various derivatives through functional group modifications. The presence of the chlorophenoxy moiety allows for electrophilic aromatic substitution reactions, while the amide group can participate in hydrolysis under acidic or basic conditions.

While specific biological activity data for this compound may be limited, similar compounds with chlorophenoxy and thiophene groups have been studied for their pharmacological properties. These include anti-inflammatory, antimicrobial, and anticancer activities. The unique combination of functional groups in this compound suggests potential bioactivity that warrants further investigation.

The synthesis of 2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpropanamide typically involves several steps:

  • Preparation of Intermediate Compounds: The synthesis may begin with the formation of a methoxy-substituted thiophene derivative through reactions involving thiophene carbaldehyde and methoxy reagents.
  • Formation of the Amide: The intermediate is then reacted with an appropriate acid chloride or anhydride to form the amide linkage.
  • Final Modifications: Further modifications may be performed to introduce the chlorophenoxy group, often through nucleophilic substitution on an activated aromatic compound.

These steps may vary based on specific laboratory conditions and desired yields.

The applications of 2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpropanamide are diverse, particularly in:

  • Pharmaceutical Research: As a potential lead compound for drug development due to its structural characteristics.
  • Agricultural Chemistry: Investigating its utility as a herbicide or pesticide given the presence of chlorinated aromatic structures.
  • Material Science: Exploring its properties in polymer chemistry or as an additive in various formulations.

Interaction studies involving this compound could focus on its binding affinity to biological targets such as enzymes or receptors. Preliminary studies could involve assessing its interaction with protein targets related to inflammation or cancer pathways, which could elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpropanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
4-Chloro-N-(5-methylthiophen-2-yl)benzamideChlorobenzene, thiopheneKnown for anti-cancer activity
2-(4-Chlorophenyl)-N-(5-methylthiophen-3-yl)acetamideChlorobenzene, methylthioExhibits anti-inflammatory properties
5-Methylthiophene-2-carboxylic acid derivativesCarboxylic acid functionalizationPotential use in organic synthesis

These compounds highlight the uniqueness of 2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpropanamide through its specific combination of functional groups and structural characteristics that may influence its biological activity and applications .

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Dates

Last modified: 08-18-2023

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